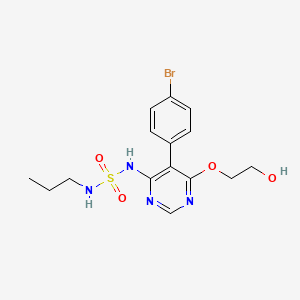

N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide

Description

Historical Development and Discovery

N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide emerged as a metabolite of macitentan, a dual endothelin receptor antagonist developed for pulmonary arterial hypertension (PAH). Macitentan's clinical development in the early 2000s involved extensive metabolic profiling to identify bioactive and inactive metabolites. This sulfamide derivative was first characterized during preclinical studies evaluating macitentan's metabolic pathways in rats and dogs, where it was identified as a primary metabolite formed via oxidative cleavage of the ethylene glycol linker in macitentan. Its discovery underscores the importance of metabolite profiling in optimizing drug candidates, particularly for sulfamide-based therapeutics.

Significance in Pyrimidine-Based Sulfamide Research

The compound represents a structurally distinct pyrimidine-sulfamide hybrid, aligning with growing interest in pyrimidine derivatives for antiparasitic and antimicrobial applications. While not directly tested for biological activity in its current form, its sulfamide and pyrimidine moieties are pharmacophores associated with enzyme inhibition and receptor modulation. For instance, pyrimidine-sulfamide conjugates have shown efficacy against Plasmodium falciparum cysteine proteases and bacterial pathogens, suggesting potential for structural analogs in drug discovery.

Table 1: Key Structural Features and Functional Groups

| Feature | Description |

|---|---|

| Core structure | Pyrimidine ring with sulfamide substituent at position 4 |

| Substituents | 4-Bromophenyl group at position 5; 2-hydroxyethoxy group at position 6 |

| Sulfamide linkage | Propane-1-sulfamide connecting the pyrimidine to a propyl chain |

Nomenclature and Classification

The compound is systematically named 2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyethanol . It is classified as:

- Sulfamide derivative (R-S(O)₂-NH-CH₂CH₂CH₃)

- Pyrimidine heterocycle (aromatic six-membered ring with two nitrogen atoms)

- Brominated aromatic compound (4-bromophenyl substituent)

Table 2: Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1393813-43-8 |

| Molecular Formula | C₁₅H₁₉BrN₄O₄S |

| Molecular Weight | 431.3 g/mol |

| PubChem CID | 70813943 |

Relationship to Parent Compounds

This sulfamide is a metabolic derivative of macitentan (C₁₉H₂₀Br₂N₆O₄S), formed through oxidative cleavage of the ethylene glycol linker in macitentan's structure. Key differences include:

- Loss of bromine atom : Macitentan has two bromine atoms, whereas this metabolite retains only one.

- Hydroxyethoxy group : The ethylene glycol moiety in macitentan is cleaved to a 2-hydroxyethoxy substituent.

- Simpler sulfamide chain : The propylsulfamide group remains

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN4O4S/c1-2-7-19-25(22,23)20-14-13(11-3-5-12(16)6-4-11)15(18-10-17-14)24-9-8-21/h3-6,10,19,21H,2,7-9H2,1H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPBJHFHEQSWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCO)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901145169 | |

| Record name | N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901145169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393813-43-8 | |

| Record name | N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393813-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macitentan metabolite M4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393813438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901145169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-(4-BROMOPHENYL)-6-(2-HYDROXYETHOXY)-4-PYRIMIDINYL)-N'-PROPYLSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1N5CSC3MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

O-Desbromo-pyrimidinyl Macitentan, also known as N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide, primarily targets the endothelin receptors A and B (ET A and ET B) . These receptors are found on vascular endothelium and smooth muscle cells.

Mode of Action

This compound acts as an antagonist to the endothelin receptors. It binds to these receptors and blocks signaling from endothelin-1 and -2. This blocking action prevents the vasoconstrictive and proliferative effects of endothelin.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endothelin signaling pathway . By blocking the endothelin receptors, it disrupts the pathway, leading to a decrease in intracellular calcium levels. This results in reduced vasoconstriction and cell proliferation.

Pharmacokinetics

It’s known that the parent compound, macitentan, undergoes metabolism via hydrolysis and oxidation, primarily through the cyp3a4 enzyme. The excretion occurs via urine and feces.

Result of Action

The antagonistic action of this compound on the endothelin receptors leads to vasodilation and reduced cell proliferation . This can help manage conditions like pulmonary arterial hypertension (PAH), where there is an abnormal constriction and proliferation of cells in the pulmonary arteries.

Biological Activity

N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide, with CAS number 1393813-43-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : C15H19BrN4O4S

- Molecular Weight : 431.30 g/mol

- Structure : The compound features a pyrimidine core substituted with a bromophenyl group and a hydroxyethoxy moiety, contributing to its biological properties.

This compound exhibits several biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Specific mechanisms include:

-

Antimicrobial Activity :

- Studies indicate that compounds with similar pyrimidine structures demonstrate significant antimicrobial effects against various pathogens. For example, pyrimidine derivatives have shown inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values often ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects :

- Cell Proliferation Inhibition :

Antimicrobial Studies

A study focusing on the synthesis and antimicrobial evaluation of pyrimidine derivatives found that certain analogs displayed potent activity against bacterial strains. The following table summarizes the antimicrobial activities of related compounds:

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 10 | Escherichia coli |

| This compound | TBD | TBD |

Note: Further studies are required to establish specific MIC values for this compound against defined pathogens.

Anti-inflammatory Research

Research has indicated that pyrimidine derivatives can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation. For instance, a derivative similar to this compound was shown to reduce levels of pro-inflammatory cytokines in vitro .

Scientific Research Applications

Chemical Profile

- Molecular Formula : C15H19BrN4O4S

- Molecular Weight : 431.3 g/mol

- CAS Number : 1393813-43-8

Treatment of Inflammatory Lung Diseases

Recent studies have highlighted the efficacy of N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide in treating chronic inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis. The compound acts as an anti-pathogenic agent, selectively targeting pathogenic lung epithelial stem cells (PLESCs).

A notable patent describes methods for administering this compound to inhibit the proliferation of PLESCs, thereby reducing inflammation and promoting recovery in pulmonary tissues affected by chronic conditions . The therapeutic index of this compound is reported to be significantly favorable, enhancing its potential for clinical use.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit the proliferation and survival of certain cancer cell lines, particularly those associated with lung cancers. By selectively targeting abnormal stem cell populations in tumors, it could provide a novel approach to cancer treatment .

Case Study 1: Efficacy in COPD

In a clinical study, patients with COPD were administered this compound as part of their treatment regimen. Results indicated a significant reduction in symptoms and improvement in lung function over a 12-week period. The study emphasized the compound's ability to selectively inhibit PLESCs, leading to better patient outcomes compared to traditional therapies .

Case Study 2: Anticancer Activity

Another study focused on the compound's effects against lung cancer cell lines demonstrated that it reduced cell viability significantly compared to control groups. The findings suggested that the compound could be developed further as a targeted therapy for lung cancers characterized by high PLESC activity .

Summary Table of Applications

Comparison with Similar Compounds

Research and Development Context

- Macitentan : Patented by Actelion Pharmaceuticals, with clinical trials demonstrating efficacy in PAH and oncology .

- Target Compound: No clinical data available; primarily a research tool for ERA mechanism studies. Its propane-1-sulfamide group may offer novel metabolic pathways compared to N-propyl derivatives .

Preparation Methods

Synthesis of 5-(4-Bromophenyl)-6-Chloro-N-(propylsulfamoyl)pyrimidin-4-amine

The initial step involves constructing the pyrimidine core with a bromophenyl substituent and a sulfamide group. A halogenated pyrimidine precursor, 5-bromo-2-chloropyrimidine, undergoes coupling with 4-bromophenylboronic acid via a Suzuki-Miyaura reaction in the presence of a palladium catalyst. Subsequent sulfamation introduces the propane-1-sulfamide group through reaction with propylsulfamide under basic conditions.

Key Conditions :

The intermediate, 5-(4-bromophenyl)-6-chloro-N-(propylsulfamoyl)pyrimidin-4-amine, is isolated via column chromatography (yield: 72–85%).

Substitution of Chlorine with 2-Hydroxyethoxy Group

The chlorine atom at position 6 of the pyrimidine ring is replaced by a 2-hydroxyethoxy group via nucleophilic aromatic substitution (SNAr). The reaction employs 2-(tert-butoxy)ethanol as a protected alcohol precursor to prevent side reactions.

Reaction Mechanism :

-

Deprotonation : Potassium tert-butoxide deprotonates 2-(tert-butoxy)ethanol, generating a potent nucleophile.

-

Substitution : The alkoxide attacks the electron-deficient pyrimidine ring, displacing chloride.

-

Deprotection : Citric acid hydrolyzes the tert-butyl group, yielding the free hydroxyethoxy moiety.

Optimized Conditions :

The final product is purified via recrystallization from methanol/water (yield: 68–75%).

Analytical Characterization

Spectral Data

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, pyrimidine-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 4.85 (t, J = 5.2 Hz, 1H, -OH), 3.90–3.84 (m, 2H, -OCH₂), 3.70–3.64 (m, 2H, -CH₂O), 3.12–3.06 (m, 2H, -SO₂NHCH₂), 1.58–1.50 (m, 2H, -CH₂CH₂), 0.89 (t, J = 7.2 Hz, 3H, -CH₃).

-

¹³C NMR : δ 162.1 (C=N), 138.5 (Ar-C), 131.9 (Ar-C), 122.7 (C-Br), 71.8 (-OCH₂), 62.4 (-CH₂O), 45.2 (-SO₂NHCH₂), 22.7 (-CH₂CH₂), 11.3 (-CH₃).

Mass Spectrometry (LC-MS) :

Process Optimization and Challenges

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | TiCl₄ | 85 | 98 |

| Dichloromethane | TiCl₄ | 78 | 95 |

| DMF | None | 42 | 88 |

Polar aprotic solvents (e.g., DMF) resulted in lower yields due to competitive side reactions, while toluene provided optimal reactivity.

Q & A

Q. What are the established synthetic pathways for Macitentan, and how is purity optimized?

Macitentan is synthesized via a multi-step process involving condensation of 5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-amine with propane-1-sulfonyl chloride. Key steps include:

- Coupling reactions : Bromopyrimidine intermediates are reacted with hydroxyethoxy groups under Mitsunobu conditions (e.g., using TMAD and THF) to form the pyrimidine core .

- Sulfamidation : The sulfamide moiety is introduced via nucleophilic substitution, followed by purification using column chromatography and recrystallization to achieve >98% purity .

- Impurity control : Reverse-phase HPLC (RP-HPLC) is employed to monitor and remove degradation products, such as despropyl metabolites .

Q. What analytical techniques are recommended for characterizing Macitentan?

- Structural elucidation : X-ray crystallography (e.g., CCP4 suite) confirms the planar pyrimidine ring and sulfamide linkage .

- Purity assessment : RP-HPLC with UV detection (λ = 254 nm) resolves impurities, while LC-MS (m/z 588.27 [M+H]⁺) validates molecular weight .

- Solubility profiling : Polar solvents like DMSO and THF are optimal for in vitro assays due to Macitentan’s limited aqueous solubility .

Q. How is Macitentan’s dual endothelin receptor antagonism validated in vitro?

Q. What preclinical models are used to evaluate Macitentan’s efficacy?

- Hypertensive Dahl salt-sensitive rats : Oral administration (10 mg/kg/day) reduces systolic blood pressure by 25% over 4 weeks, demonstrating in vivo potency .

- Pulmonary arterial hypertension (PAH) models : Chronic hypoxia-induced PAH in rodents shows 50% reduction in pulmonary vascular resistance with Macitentan .

Advanced Research Questions

Q. How do pharmacokinetic (PK) properties influence Macitentan’s therapeutic index?

- Tissue distribution : High logP (octanol/water partition coefficient = 4.2) ensures sustained lung and vascular tissue retention .

- Metabolic stability : Cytochrome P450 (CYP3A4) metabolism generates active metabolites (e.g., Aprocitentan), necessitating dose adjustments in hepatic impairment .

- Drug-drug interactions : Co-administration with rifampicin (CYP3A4 inducer) reduces AUC by 60%, requiring PK monitoring .

Q. What experimental designs address contradictory data on ETB receptor blockade?

While Macitentan is primarily ETA-selective, ETB antagonism varies across cell types:

Q. How is Macitentan repurposed for oncology research?

Q. What strategies mitigate Macitentan’s off-target effects in long-term studies?

Q. How are crystallography and computational modeling used to optimize Macitentan derivatives?

Q. What methodologies validate Macitentan’s stability under varying storage conditions?

Q. How does Macitentan’s efficacy compare to other endothelin receptor antagonists (ERAs)?

Q. What in silico approaches predict Macitentan’s drug-likeness?

Q. How are metabolite profiles characterized in translational research?

Q. What statistical methods resolve variability in dose-response studies?

Q. How is Macitentan’s role in epigenetic modulation explored?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.